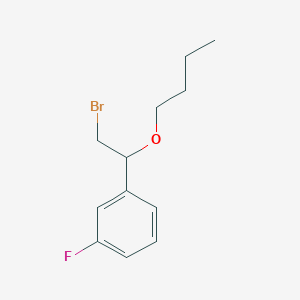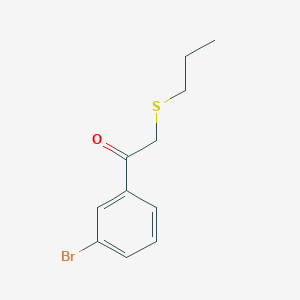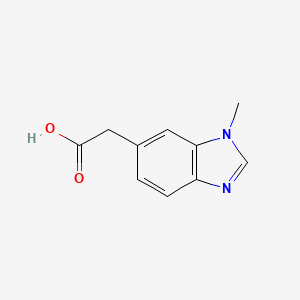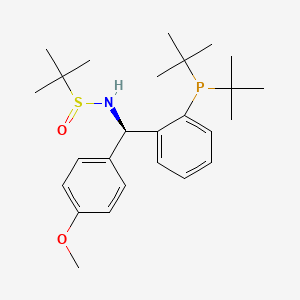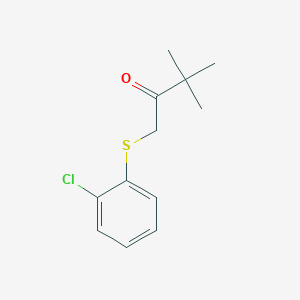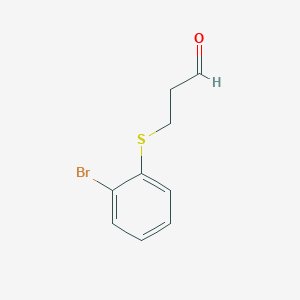
3-((2-Bromophenyl)thio)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Bromophenyl)thio)propanal is an organic compound with the molecular formula C9H9BrOS It is a derivative of propanal, where the hydrogen atom at the third position is substituted by a 2-bromophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromophenyl)thio)propanal typically involves the reaction of 2-bromothiophenol with an appropriate aldehyde under controlled conditions. One common method is the use of a base-catalyzed reaction where 2-bromothiophenol is reacted with propanal in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromophenyl)thio)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: 3-((2-Bromophenyl)thio)propanoic acid.
Reduction: 3-((2-Bromophenyl)thio)propanol.
Substitution: 3-((2-Aminophenyl)thio)propanal or 3-((2-Thiophenyl)thio)propanal.
Scientific Research Applications
3-((2-Bromophenyl)thio)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-((2-Bromophenyl)thio)propanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the thioether linkage can play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-((2-Chlorophenyl)thio)propanal: Similar structure but with a chlorine atom instead of bromine.
3-((2-Fluorophenyl)thio)propanal: Similar structure but with a fluorine atom instead of bromine.
3-((2-Methylphenyl)thio)propanal: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-((2-Bromophenyl)thio)propanal is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
3-(2-bromophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9BrOS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-6H,3,7H2 |
InChI Key |
VGCKVPSOATXWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCCC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


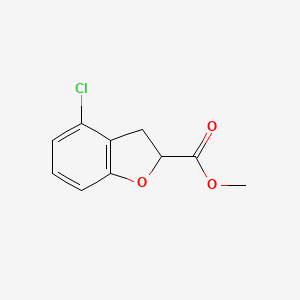

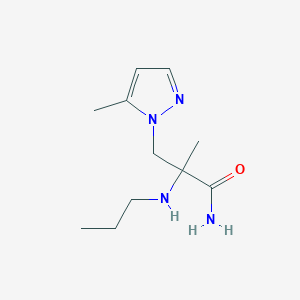
![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
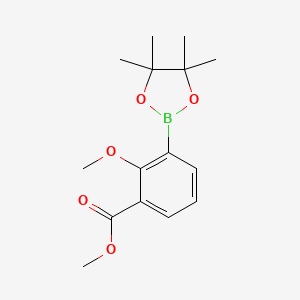
![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
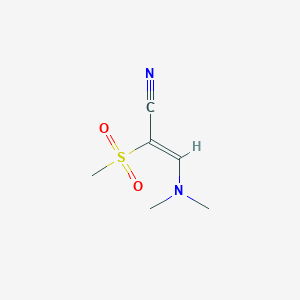
![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)
